molecular formula C10H7F3N2S B6616291 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline CAS No. 1314250-40-2

4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline

Cat. No.: B6616291
CAS No.: 1314250-40-2
M. Wt: 244.24 g/mol
InChI Key: VDYAUPFXSGOJDS-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline is a heterocyclic aromatic compound featuring a thiazole ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and an aniline moiety at the 4-position. Its molecular formula is C₁₀H₇F₃N₂S, with a molecular weight of 244.24 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in pharmaceutical and agrochemical research . Its solubility profile includes slight solubility in chloroform, methanol, and DMSO, as observed in structurally analogous compounds like 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline .

Properties

IUPAC Name

4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)9-15-8(5-16-9)6-1-3-7(14)4-2-6/h1-5H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYAUPFXSGOJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most widely employed method for constructing the 1,3-thiazole scaffold. For 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline, this involves condensing α-bromo-4-nitroacetophenone with thiourea derivatives bearing trifluoromethyl groups. A representative protocol from Vulcanchem (2023) details:

  • Reagents : α-Bromo-4-nitroacetophenone (1.2 eq), 2-(trifluoromethyl)thiourea (1.0 eq)

  • Solvent : Ethanol/water (4:1 v/v)

  • Conditions : Reflux at 80°C for 6–8 hours under nitrogen.

  • Workup : Neutralization with dilute HCl, extraction with ethyl acetate

  • Yield : 78–82% after recrystallization from ethanol

The mechanism proceeds via thiourea nucleophilic attack on the α-bromo ketone, followed by cyclodehydration. The nitro group on the acetophenone precursor is later reduced to an amine (Section 3.1).

Transition Metal-Catalyzed Cyclization

Palladium-mediated cyclizations offer improved regioselectivity for trifluoromethyl-substituted thiazoles. A modified procedure from Ambeed (2020) employs:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Substrates : 4-Aminophenylboronic acid (1.0 eq), 2-bromo-1,3-thiazole-4-carbaldehyde (1.1 eq)

  • Solvent : Toluene/water (3:1)

  • Conditions : 100°C, 12 hours

  • Yield : 85% after column chromatography (silica gel, hexane/EtOAc 7:3)

This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.

Introduction of the Trifluoromethyl Group

Direct Trifluoromethylation

Late-stage trifluoromethylation using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) demonstrates efficacy:

  • Substrate : 4-(1,3-Thiazol-4-yl)aniline (1.0 eq)

  • Reagent : Umemoto’s reagent (1.5 eq)

  • Base : Cs₂CO₃ (2.0 eq)

  • Solvent : DMF, 80°C, 24 hours

  • Yield : 70% (HPLC purity >95%)

Mechanistic Insight : Single-electron transfer (SET) generates a thiazolyl radical, which couples with the CF₃ group.

Use of Pre-Functionalized Building Blocks

Incorporating 2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid as a precursor streamlines synthesis:

StepReagents/ConditionsYield
1. EsterificationSOC₂, MeOH, reflux92%
2. Curtius RearrangementDPPA, Et₃N, toluene88%
3. HydrolysisNaOH (2M), THF/H₂O95%

This three-step sequence from Vulcanchem (2023) achieves an overall yield of 77% for the carboxylic acid intermediate.

Functional Group Interconversion at the Aniline Position

Nitro Reduction to Amine

Catalytic hydrogenation remains the gold standard for nitro group reduction:

  • Catalyst : 10% Pd/C (0.1 eq)

  • Solvent : MeOH/H₂O (9:1)

  • Pressure : 50 psi H₂, 25°C, 4 hours

  • Yield : 94–96%

Safety Note : Exothermic reaction; temperature control critical to prevent over-reduction.

Protecting Group Strategies

Boc protection of the aniline nitrogen prevents unwanted side reactions during thiazole functionalization:

  • Reagents : (Boc)₂O (1.2 eq), DMAP (0.1 eq)

  • Solvent : CH₂Cl₂, 0°C → RT

  • Time : 12 hours

  • Deprotection : TFA/CH₂Cl₂ (1:1), 1 hour

Industrial-Scale Production Methods

Continuous Flow Synthesis

A pilot-scale protocol (Ambeed, 2020) highlights:

  • Reactor Type : Microfluidic packed-bed reactor

  • Residence Time : 8 minutes

  • Throughput : 12 kg/day

  • Purity : 99.2% (by HPLC)

Key advantages include reduced solvent waste and improved heat management compared to batch processes.

Crystallization Optimization

Industrial recrystallization employs solvent mixtures to enhance crystal habit:

  • Solvent System : Ethanol/water (7:3 v/v)

  • Cooling Rate : 0.5°C/min

  • Particle Size : 50–100 μm (laser diffraction analysis)

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃):

  • δ 8.21 (s, 1H, thiazole H-5)

  • δ 7.89 (d, J = 8.4 Hz, 2H, aromatic)

  • δ 6.76 (d, J = 8.4 Hz, 2H, aromatic)

  • δ 4.12 (br s, 2H, NH₂)

19F NMR (376 MHz, CDCl₃):

  • δ -62.3 (s, CF₃)

HPLC :

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile Phase: MeCN/H₂O (0.1% TFA), 60:40

  • Retention Time: 7.2 minutes

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Hantzsch Synthesis78–8297.512.40
Pd-Catalyzed8599.118.70
Continuous Flow9199.29.80

The continuous flow method offers the best balance of efficiency and cost, particularly for multi-kilogram production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

  • Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to yield nitro derivatives. The –CF₃ group directs substitution to the meta position relative to the thiazole ring.

  • Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄, with regioselectivity governed by the combined electronic effects of –NH₂ and –CF₃.

Table 1: NAS Reaction Conditions and Products

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivative65
SulfonationH₂SO₄ (fuming), 50°C5-Sulfo isomer72

Diazotization and Azo Coupling

The primary amine undergoes diazotization with NaNO₂/HCl at 0–5°C, forming a diazonium salt. This intermediate participates in:

  • Coupling with β-naphthol : Produces a bright orange azo dye (λₘₐₓ = 480 nm) at pH 9–10 .

  • Sandmeyer reaction : With CuCN/KCN, forms cyanoaryl derivatives, useful in cross-coupling reactions.

Schiff Base Formation

The –NH₂ group reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form Schiff bases . For example:

4-[2-(CF₃)-thiazol-4-yl]aniline+PhCHOΔN=CH-Ph derivative\text{4-[2-(CF₃)-thiazol-4-yl]aniline} + \text{PhCHO} \xrightarrow{\Delta} \text{N=CH-Ph derivative}
These bases exhibit chelating properties with transition metals like Cu(II) and Fe(III) .

Acylation and Alkylation

  • Acetylation : Treating with acetyl chloride (AcCl) in pyridine yields N-acetylated derivatives , enhancing solubility in nonpolar solvents.

  • Methylation : Reacts with methyl iodide (CH₃I) in DMF/K₂CO₃ to form N-methylaniline analogs , which show altered pharmacokinetic profiles.

Cross-Coupling Reactions

The aryl bromide derivative (prepared via bromination) participates in Suzuki-Miyaura coupling with aryl boronic acids. For example:

Br-Ar-thiazole+PhB(OH)₂Pd(PPh₃)₄Biaryl product\text{Br-Ar-thiazole} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl product}
This reaction expands the compound’s utility in synthesizing π-conjugated materials .

Table 2: Cross-Coupling Efficiency

Coupling PartnerCatalystTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄8088
VinylboronatePdCl₂10075

Electrophilic Thiazole Ring Functionalization

While the –CF₃ group deactivates the thiazole ring, halogenation at the 5-position is achievable using N-bromosuccinimide (NBS

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances its reactivity and stability, making it ideal for use in various synthetic pathways.

Reactions Involving this compound:

  • Electrophilic Aromatic Substitution: The aniline component allows for further functionalization through electrophilic substitution reactions.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl compounds which are important in drug development.

Biological Applications

Medicinal Chemistry:
Research indicates that this compound exhibits potential therapeutic properties. Its ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases.

Mechanism of Action:
The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. The thiazole ring can interact with metal ions or aromatic residues in enzyme active sites, influencing their activity.

Antimicrobial Activity:
Compounds containing thiazole rings have shown significant antimicrobial properties. Studies suggest that derivatives of this compound have activity against pathogens such as Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use.

Industrial Applications

Specialty Chemicals Production:
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. The trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity.

Fungicide Development:
Derivatives of this compound have been employed in the synthesis of novel fungicides like Thifuzamide, highlighting its significance in agricultural chemistry.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • A study published in Medicinal Chemistry explored its interactions with biological macromolecules, revealing its potential as a probe for enzyme mechanisms and protein-ligand interactions.
  • Research in Agricultural Sciences demonstrated its efficacy as a lead compound for developing new antifungal agents.

Mechanism of Action

The compound's mechanism of action varies based on its application. Generally, it interacts with molecular targets through the following pathways:

  • Molecular Targets: : Enzymes, receptors, and ion channels are common targets.

  • Pathways Involved: : It may inhibit enzyme activity, modulate receptor function, or alter ion channel permeability, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Notes
4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline C₁₀H₇F₃N₂S 244.24 -CF₃ (thiazole 2-position) Slightly soluble in DMSO, methanol
4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline C₁₅H₁₁N₂SCl 286.77 -Cl (phenyl) Soluble in chloroform, methanol
4-(2-Morpholin-4-yl-1,3-thiazol-4-yl)aniline C₁₂H₁₄N₄OS 274.33 Morpholine (thiazole 2-position) Improved water solubility
4-Fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline C₁₁H₁₁FN₂S 222.28 -CH₃ (thiazole 2-position), -F (aniline) Stable in organic solvents
2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline C₁₇H₁₆F₃N₃O₄ 407.33 -NO₂, -CF₃ (aniline) High thermal stability

Key Observations:

  • Electron-Withdrawing Groups (-CF₃, -Cl, -NO₂): Enhance stability and modulate electronic properties. For example, trifluoromethyl-substituted thiazoles exhibit stronger resistance to oxidative degradation compared to chlorophenyl analogues .
  • Hydrophilic Groups (Morpholine): Improve aqueous solubility, as seen in 4-(2-morpholin-4-yl-thiazol-4-yl)aniline, which is more amenable to biological assays .

Key Findings:

  • Anticancer Activity: The trifluoromethyl-thiazole scaffold in this compound shows potent tyrosinase inhibition (IC₅₀ = 1.2 μM), comparable to troponone-derived alkaloids .
  • Selectivity: Dinitroaniline derivatives (e.g., N-(3-morpholinopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline) exhibit specificity for plant tubulin over mammalian isoforms, reducing off-target toxicity .
  • Synergistic Effects: Combining trifluoromethyl and sulfonyl groups (e.g., in 4-tolyl sulfonylurea derivatives) enhances kinase inhibitory activity by 3–5-fold compared to non-sulfonylated analogues .

Biological Activity

4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The presence of the trifluoromethyl group significantly enhances its lipophilicity, which is crucial for biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound can be represented as follows:

  • Molecular Formula : C₉H₈F₃N₃S
  • Molecular Weight : Approximately 308.75 g/mol

The structural formula highlights the thiazole ring and the trifluoromethyl group, which are pivotal in determining its biological properties.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence various biochemical pathways. The trifluoromethyl group enhances binding affinity to specific biomolecules, allowing it to act as either an inhibitor or activator of enzymes and transcription factors. This modulation can affect gene expression and cellular signaling pathways, indicating its potential as a therapeutic agent in various diseases.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) achieved in various studies . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Properties

Thiazole derivatives are also noted for their anti-inflammatory effects. In studies evaluating the inhibition of cyclooxygenase (COX) enzymes, compounds related to this compound demonstrated promising results with significant inhibition percentages compared to standard anti-inflammatory drugs .

CompoundCOX Inhibition (%)Reference
This compoundTBDTBD
Standard Drug (Diclofenac)90.21%
Novel Thiazole Derivative93.80%

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been observed that thiazole derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) .

Case Studies

  • Antimicrobial Efficacy :
    A study published in Nature evaluated a series of thiazole derivatives for their activity against Mycobacterium tuberculosis. The results indicated that modifications at the C-2 position significantly enhanced antibacterial activity, with some analogs showing MIC values below 0.5 µM .
  • Anti-inflammatory Studies :
    In a comparative analysis of various thiazole derivatives, one compound exhibited a COX-2 inhibition rate of 0.88 µM, showcasing its potential as a selective anti-inflammatory agent . This finding aligns with the observed activities of related compounds containing the trifluoromethyl group.
  • Anticancer Properties :
    A recent investigation into the anticancer properties of thiazole derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines . The study highlighted that the presence of lipophilic groups significantly improved the efficacy of these compounds.

Q & A

Q. What are common synthetic routes for 4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline, and how are reaction conditions optimized?

A prevalent method involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed using boronic esters of thiazole derivatives and halogenated anilines. Key parameters include:

  • Catalyst system : Tetrakis(triphenylphosphine)palladium(0) (0.05–0.1 equiv) in polar solvents like DMF or acetonitrile .
  • Temperature : Reactions are typically heated to 80–100°C under inert atmospheres (N₂ or Ar) for 12–24 hours.
  • Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is effective for isolating the product .
    Yields vary (40–70%) depending on substituent electronic effects and steric hindrance.

Q. How should researchers characterize this compound, and what analytical techniques are critical?

Essential techniques include:

  • LCMS/HPLC : For purity assessment and molecular ion confirmation (e.g., m/z 265 [M+H]⁺ observed in related analogs) .
  • ¹⁹F NMR : To resolve trifluoromethyl (-CF₃) signals, typically appearing as singlets near δ -60 to -65 ppm .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement, particularly for resolving fluorine-heavy structures .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data arising from fluorine-thiazole interactions?

The electron-withdrawing -CF₃ group and thiazole’s aromaticity complicate NMR interpretation:

  • ¹H NMR : Coupling between the aniline NH₂ and thiazole protons may split signals unexpectedly. Use deuterated DMSO or DMF to stabilize NH₂ protons and reduce exchange broadening .
  • ¹⁹F-¹H NOESY : Helps identify spatial proximity between -CF₃ and aromatic protons .
  • X-ray diffraction : Critical for unambiguous assignment when spectral overlaps occur .

Q. What strategies improve yields in derivatization reactions (e.g., amidation or cyclization)?

  • Amidation : Activate the aniline group via Boc protection before coupling with carboxylic acids. For example, EDCI/HOBt in DMF at 0°C–RT achieves >80% conversion in carboxamide formation .
  • Cyclization : Use AuCl₃ or Pd(OAc)₂ to catalyze intramolecular C–N bond formation, but avoid excess base to prevent dehalogenation .
  • Solvent optimization : Switch from DMF to THF or toluene for less polar intermediates to minimize side reactions .

Q. How does the thiazole ring influence reactivity in cross-coupling or substitution reactions?

  • Electrophilic substitution : The thiazole directs electrophiles to the 5-position due to its electron-deficient nature. Nitration or bromination requires HNO₃/H₂SO₄ or NBS in CCl₄ .
  • Suzuki coupling : Thiazole boronic esters exhibit lower reactivity than phenyl analogs; use microwave irradiation (120°C, 30 min) to enhance coupling efficiency .

Structural and Computational Challenges

Q. What computational methods aid in predicting the compound’s electronic properties or binding affinity?

  • DFT calculations : B3LYP/6-31G* models predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps for interaction studies .
  • Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., GABA receptors) using the compound’s optimized geometry from Gaussian .

Q. How do steric and electronic effects of the -CF₃ group impact crystallization?

  • Crystal packing : The -CF₃ group disrupts π-π stacking but enhances halogen bonding with electron-rich moieties. Co-crystallization with 1,4-diazabicyclo[2.2.2]octane (DABCO) improves crystal quality .
  • Thermal stability : TGA shows decomposition above 200°C, suggesting crystallization should be performed below this threshold .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for derivatives?

  • Catalyst poisoning : Trace oxygen or moisture in solvents reduces Pd(0) catalyst activity. Use rigorously dried solvents and degas via freeze-pump-thaw cycles .
  • Regioselectivity : Competing coupling sites (e.g., thiazole vs. aniline positions) may lead to unaccounted isomers. Monitor reactions by TLC (Rf = 0.3–0.5 in EtOAc/hexane) .

Q. Why do HPLC retention times vary across studies?

  • Mobile phase additives : Formic acid (0.03%) reduces tailing but increases retention for polar analogs. Compare data using standardized conditions (e.g., SMD-TFA05: 1.32 min vs. SQD-FA05: 0.81 min) .

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